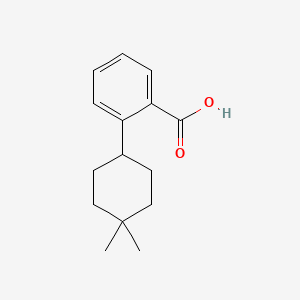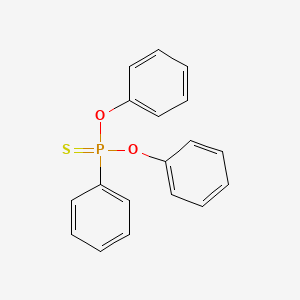
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C13H26Cl2N2O4 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride typically involves multiple steps. One common method includes the following steps:
Protection of the amine group: The starting material, piperazine, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming Boc-piperazine.
Alkylation: The Boc-protected piperazine is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Acylation: The resulting compound is acylated with chloroacetic acid to form the acetic acid derivative.
Deprotection: The Boc group is removed using an acid, such as hydrochloric acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The exact mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and subsequent biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
Uniqueness
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is unique due to its specific structural features, such as the presence of the tert-butoxycarbonyl-protected amine group and the piperazine ring.
Propriétés
Formule moléculaire |
C13H27Cl2N3O4 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C13H25N3O4.2ClH/c1-13(2,3)20-12(19)14-4-5-15-6-8-16(9-7-15)10-11(17)18;;/h4-10H2,1-3H3,(H,14,19)(H,17,18);2*1H |
Clé InChI |
CEDKPDQVTMECIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CC(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)



![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)




![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)

